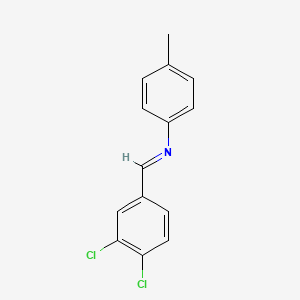
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is a complex organic compound that features both isoxazole and nicotinate moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while nicotinates are derivatives of nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate typically involves the formation of the isoxazole ring followed by its attachment to the nicotinate moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nicotinate moiety.
5,6-Dichloronicotinic Acid: Contains the nicotinate structure but without the isoxazole ring.
3,5-Dimethyl-4-isoxazolyl)methyl Nicotinate: Similar structure but without the dichloro substitution.
Uniqueness: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is unique due to the combination of both isoxazole and nicotinate moieties, along with the dichloro substitution. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H10Cl2N2O3 |
|---|---|
Molekulargewicht |
301.12 g/mol |
IUPAC-Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-6-9(7(2)19-16-6)5-18-12(17)8-3-10(13)11(14)15-4-8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
YUXYJXCMCHYZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)


![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)





